Vitamin D2 sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4S/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(14-11-21(24)4)32-33(29,30)31/h9-10,12-13,19-20,22,25-27H,4,7-8,11,14-18H2,1-3,5-6H3,(H,29,30,31)/b10-9+,23-12+,24-13-/t20-,22+,25+,26+,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSXPADDANKHU-PNXBIAHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)OS(=O)(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-46-9 | |
| Record name | Vitamin D2 sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Synthesis and Endogenous Formation of Ergocalciferol Hydrogen Sulfate
Mechanisms of Sulfation in Cellular and Organismal Systems
Sulfation is a crucial phase II conjugation reaction that occurs in the cytosol of cells in various tissues, most notably the liver and intestines. researchgate.netpsu.edu This process involves the transfer of a sulfonate (SO3-) group from a universal donor molecule to a substrate, such as vitamin D2. The primary donor for all sulfotransferase reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). reactome.orgontosight.ai
The addition of the highly polar sulfate (B86663) moiety renders the lipophilic vitamin D2 molecule more water-soluble. researchgate.netpsu.edu This increased polarity alters the compound's physicochemical properties, which is a key aspect of the metabolism of many endogenous compounds and xenobiotics. researchgate.net While sulfation is often a pathway for detoxification and excretion, it has also been suggested that sulfated metabolites, such as 25-hydroxyvitamin D3-3-O-sulfate, might act as a circulating reservoir, protected from rapid elimination and potentially available for deconjugation back to active forms. bioscientifica.comoup.com
Enzymatic Regulation of Vitamin D2 Sulfation
The sulfation of vitamin D2 is catalyzed by a family of enzymes known as sulfotransferases (SULTs). mdpi.comnih.gov Research has identified that SULT2A1 is the primary enzyme responsible for the sulfation of various vitamin D metabolites. bioscientifica.comnih.govresearchgate.net While much of the specific research has focused on vitamin D3 derivatives, the metabolic pathways for vitamin D2 are largely similar. nih.goveuropa.eu SULT2A1 demonstrates activity towards several vitamin D compounds. bioscientifica.com Other SULTs, such as SULT1A1 and SULT2B1b, have shown more limited activity, primarily with metabolites like calcitriol (B1668218) and 7-dehydrocholesterol, respectively. bioscientifica.commdpi.com
The regulation of this enzymatic process is complex. The expression of the SULT2A1 gene is itself subject to transcriptional control by nuclear receptors, including the vitamin D receptor (VDR). researchgate.netf1000research.com When activated by its ligand, such as 1,25-dihydroxyvitamin D, the VDR can upregulate the expression of SULT2A1. researchgate.netpsu.eduf1000research.com This creates a feedback loop where vitamin D can influence its own metabolism by controlling the levels of the enzyme responsible for its sulfation. bioscientifica.com This regulation occurs at the genetic level, where the VDR, often in a heterodimer with the retinoid X receptor (RXR), binds to specific DNA sequences in the promoter region of the SULT2A1 gene, thereby activating its transcription. researchgate.netpsu.edu
Precursor Substrates and Biosynthetic Pathways
The synthesis of vitamin D2 sulfate requires two primary precursor substrates:
Ergocalciferol (B368823) (Vitamin D2): This is the substrate to be sulfated. Vitamin D2 is not synthesized in the human body but is derived from plant and fungal sources in the diet, originating from the UV irradiation of ergosterol. europa.eufrontiersin.orgwikipedia.org
3'-phosphoadenosine-5'-phosphosulfate (PAPS): This molecule serves as the universal sulfonate group donor for the reaction. reactome.orgontosight.ai
The biosynthesis of PAPS is a critical prerequisite for the sulfation of vitamin D2 and occurs in the cytosol through a two-step enzymatic process catalyzed by a bifunctional enzyme called PAPS synthase (PAPSS). reactome.orgresearchgate.net
The pathway is as follows:
ATP Sulfurylase Activity: In the first step, adenosine (B11128) triphosphate (ATP) and inorganic sulfate (SO4²⁻) are converted into adenosine 5'-phosphosulfate (APS) and pyrophosphate (PPi). ontosight.airesearchgate.net
APS Kinase Activity: The second step involves the phosphorylation of APS at the 3'-hydroxyl position, using another molecule of ATP, to form PAPS. ontosight.airesearchgate.net
The availability of both inorganic sulfate and ATP is essential for this pathway, which is tightly regulated to ensure an adequate supply of PAPS for all cellular sulfation reactions. bioscientifica.comontosight.ai
Data Tables
Table 1: Key Enzymes in Vitamin D Sulfation
| Enzyme Name | Abbreviation | Family | Primary Substrates (Vitamin D-related) |
|---|---|---|---|
| Dehydroepiandrosterone sulfotransferase | SULT2A1 | SULT2 | Vitamin D3, 25-hydroxyvitamin D3, Calcitriol bioscientifica.commdpi.com |
| Sulfotransferase Family 1A Member 1 | SULT1A1 | SULT1 | Calcitriol bioscientifica.commdpi.com |
| Hydroxysteroid Sulfotransferase 2B1b | SULT2B1b | SULT2 | 7-dehydrocholesterol bioscientifica.commdpi.com |
Table 2: Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| Ergocalciferol | Vitamin D2 |
| Ergocalciferol hydrogen sulfate | This compound |
| Cholecalciferol | Vitamin D3 |
| 1,25-dihydroxyvitamin D | Calcitriol |
| 25-hydroxyvitamin D | 25(OH)D / Calcidiol |
| 7-dehydrocholesterol | 7-DHC |
| 3'-phosphoadenosine-5'-phosphosulfate | PAPS |
| Adenosine 5'-phosphosulfate | APS |
| Adenosine triphosphate | ATP |
| Retinoid X receptor | RXR |
| Vitamin D receptor | VDR |
Metabolism and Pharmacokinetic Dynamics of Ergocalciferol Hydrogen Sulfate
Circulatory Transport and Binding Protein Interactions in vivo
Once in circulation, vitamin D and its metabolites, including the sulfated forms, are not freely available. scielo.br They are bound to transport proteins, primarily the vitamin D-binding protein (DBP) and, to a lesser extent, albumin. scielo.brnih.govoatext.comresearchgate.net DBP is the main carrier for vitamin D and its hydroxylated metabolites in the plasma of vertebrates. unizar.es Studies on the binding proteins of vitamin D2-sulfate have been conducted to elucidate these interactions. fao.org
Vitamin D2 and its metabolites bind to these proteins for transport throughout the body. oatext.commdpi.commdpi.com The binding affinity of different vitamin D metabolites to DBP can vary. For instance, vitamin D2 metabolites have been noted to bind less effectively to DBP compared to their vitamin D3 counterparts. nih.gov This difference in binding affinity can influence their clearance rate from the circulation. nih.gov The complex of DBP with vitamin D metabolites can be taken up by certain cells, such as those in the kidney and parathyroid gland, through a process involving the megalin/cubilin receptor system. nih.gov
Organ-Specific Metabolic Transformations of Sulfated Vitamin D2 Forms
The metabolism of vitamin D2, including its sulfation, is a multi-organ process. The initial activation of ergocalciferol (B368823) begins in the liver, where it is hydroxylated to 25-hydroxyvitamin D2 (25(OH)D2). oatext.comwardelab.comnih.govkerry.comvitamind-journal.itnews-medical.net This hydroxylation is primarily carried out by the enzyme CYP2R1. nih.gov
Further metabolism occurs mainly in the kidneys, where 25(OH)D2 is converted to the biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2), by the enzyme CYP27B1. nih.govwardelab.comnih.gov The kidneys are the main source of circulating 1,25(OH)2D. nih.gov However, other tissues also possess the necessary enzymes for these conversions, suggesting a local, paracrine or autocrine role for vitamin D metabolites. nih.govmdpi.commdpi.com
The sulfation of vitamin D metabolites is a phase II metabolic reaction. nih.gov While the liver is a primary site for many conjugation reactions, the specific organs involved in the sulfation of vitamin D2 are part of ongoing research. The formation of 25-hydroxyvitamin D3-3-O-sulfate is mediated by the polymorphic human sulfotransferase 2A1 (SULT2A1). nih.gov
Enzymatic Hydrolysis and Deconjugation of Ergocalciferol Hydrogen Sulfate (B86663)
Sulfate conjugates of vitamin D, including ergocalciferol hydrogen sulfate, can be hydrolyzed back to their unconjugated forms. nih.gov This process of deconjugation is carried out by sulfatase enzymes. nih.gov The potential for deconjugation suggests that sulfated metabolites could be reactivated in target tissues, contributing to local vitamin D activity. nih.gov
Comparative Metabolic Profiles with Unsulfated and Other Conjugated Vitamin D Metabolites
The metabolism of sulfated vitamin D2 differs from that of its unsulfated counterpart. Sulfation renders the molecule more water-soluble, which can affect its transport, storage, and excretion. nih.govoup.com Studies comparing sulfated and unsulfated forms of other molecules, like the hormone gastrin, have shown that sulfation can protect the molecule from metabolism, leading to a longer half-life in plasma. nih.gov
In human serum, sulfated forms of vitamin D, including 25(OH)D2-sulfate, have been detected. researchgate.net The concentrations of sulfated vitamin D metabolites can be significant, with some studies reporting levels of 25-hydroxyvitamin D3-sulfate exceeding those of the unconjugated form. nih.gov The proportion of conjugated 25(OH)D2 has been found to be lower than that of conjugated 25(OH)D3. nih.gov
Hypothesized Roles as a Metabolite Reservoir or Storage Form
A prominent hypothesis regarding the function of vitamin D2 sulfate is that it serves as a storage form or a circulating reservoir of vitamin D. researchgate.netuq.edu.au This idea is supported by the relatively high circulating levels of other sulfated steroids, which can be deconjugated in target tissues to release the active hormone. nih.gov The water-soluble nature of the sulfate conjugate could facilitate its storage and transport, providing a readily available pool of vitamin D that can be activated when needed. nih.govuq.edu.au However, the biological roles of vitamin D sulfate compounds are still not fully understood, largely due to the challenges in their measurement. uq.edu.au
Excretion Pathways and Elimination Kinetics of Sulfated Ergocalciferol Metabolites
The addition of a sulfate group increases the water solubility of vitamin D metabolites, which is thought to facilitate their excretion. oup.com The primary route of excretion for vitamin D and its metabolites is via the bile into the feces, with a smaller contribution from renal elimination. scielo.brpharmacompass.comdrugbank.com The efficient renal reuptake of DBP-bound vitamin D metabolites limits their urinary excretion. pharmacompass.com
The sulfation of vitamin D metabolites is considered an inactivation step that prepares them for elimination. nih.gov The kinetics of this elimination process for sulfated ergocalciferol metabolites are an area of active investigation.
Physiological Roles and Molecular Mechanisms of Ergocalciferol Hydrogen Sulfate
Ligand-Receptor Interactions and Nuclear Receptor Modulation
The interaction of Vitamin D2 sulfate (B86663) with the vitamin D receptor (VDR), the primary mediator of vitamin D's genomic actions, is a critical yet poorly understood aspect of its biology. The VDR is a nuclear receptor that, upon binding with its active ligand, typically 1,25-dihydroxyvitamin D3, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) on target genes, thereby modulating their transcription.
Currently, there is a significant gap in the scientific literature regarding the binding affinity of Vitamin D2 sulfate for the VDR. The addition of a sulfate group to the ergocalciferol (B368823) molecule alters its chemical properties, making it more water-soluble. This structural change could potentially hinder its ability to bind effectively to the ligand-binding pocket of the VDR, which is adapted for lipophilic molecules. However, without direct experimental data, this remains speculative. The extent to which this compound can modulate the VDR or other nuclear receptors is an area that necessitates further investigation.
Genomic and Non-Genomic Signaling Pathways
The signaling pathways initiated by this compound are also not well-defined. Vitamin D compounds are known to exert their effects through both genomic and non-genomic pathways. Genomic signaling involves the regulation of gene expression and typically occurs over hours to days. Non-genomic signaling, on the other hand, is rapid, occurring within seconds to minutes, and involves the activation of various intracellular signaling cascades.
Given the uncertainty surrounding its interaction with the VDR, the role of this compound in initiating genomic signaling is unclear. If it binds to the VDR with low affinity, its capacity to regulate gene transcription would likely be minimal compared to the active, non-sulfated forms of vitamin D.
Similarly, there is a lack of research into the potential non-genomic signaling of this compound. It is plausible that, like other steroid derivatives, it could interact with membrane-bound receptors or ion channels to elicit rapid cellular responses. However, specific studies to confirm or refute such mechanisms are currently absent from the scientific literature.
Contributions to Calcium and Phosphate (B84403) Homeostasis
The classical role of vitamin D is the maintenance of calcium and phosphate balance, which is crucial for numerous physiological processes, including bone health. The contribution of this compound to these homeostatic mechanisms is an area of active, yet inconclusive, research.
Intestinal Absorption Regulatory Mechanisms
The absorption of dietary calcium and phosphate in the intestine is a key process regulated by vitamin D. Active vitamin D metabolites promote the expression of proteins involved in calcium transport, such as the transient receptor potential vanilloid member 6 (TRPV6) and calbindin-D9k. There is currently no direct evidence to suggest that this compound plays a significant role in regulating these intestinal absorption mechanisms. Some researchers have hypothesized that sulfated vitamin D metabolites might serve as a storage or transport form, which could be enzymatically converted to a more active form in target tissues, but this has not been definitively proven for this compound.
Renal Reabsorption Processes
In the kidneys, vitamin D influences the reabsorption of calcium and phosphate from the glomerular filtrate. This process helps to conserve these essential minerals and maintain their appropriate concentrations in the blood. The specific impact of this compound on renal reabsorption processes is unknown.
Immunomodulatory Actions and Immune Cell Regulation
In recent years, the immunomodulatory functions of vitamin D have garnered significant attention. The VDR is expressed in various immune cells, including T-cells, B-cells, and antigen-presenting cells like macrophages and dendritic cells. Active vitamin D can modulate both the innate and adaptive immune systems.
The potential immunomodulatory actions of this compound are an intriguing but unexplored area. It is unknown whether this compound can influence cytokine production, T-cell proliferation, or the differentiation and function of other immune cells. Future research in this area could reveal novel roles for this enigmatic compound in immune regulation.
Regulation of Cellular Proliferation and Differentiation
The active metabolites of vitamin D are potent regulators of cell growth and differentiation in numerous cell types. scispace.com This regulation is a cornerstone of vitamin D's non-calcemic functions and is mediated primarily through the binding of its active form to the VDR, which influences the transcription of genes controlling the cell cycle. medcraveonline.commdpi.com
Upon activation by its ligand, the VDR can induce cell cycle arrest, typically in the G0/G1 phase, thereby inhibiting proliferation. nih.govmdpi.com This effect is achieved by modulating the expression of key cell cycle regulators. Studies have shown that active vitamin D can increase the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27, and downregulate the expression of cyclins that are essential for cell cycle progression. nih.govmdpi.com
In addition to halting proliferation, active vitamin D is a powerful inducer of cellular differentiation. mdpi.com This has been observed in various cell lineages, including myeloid leukemia cells, which differentiate toward a macrophage-like phenotype upon treatment. scispace.comnih.gov In epithelial tissues, such as the colon, active vitamin D promotes an epithelial state by upregulating key epithelial markers and inhibiting the epithelial-mesenchymal transition (EMT), a process associated with cancer progression. mdpi.com Similarly, research on skeletal muscle stem cells (satellite cells) has demonstrated that active vitamin D promotes myogenic differentiation, suggesting a direct role in muscle development and regeneration. nih.gov These anti-proliferative and pro-differentiation effects form the basis of investigations into vitamin D's role in cancer biology. mdpi.comnih.govmdpi.com
Table 1: Effects of Active Vitamin D Metabolites on Cellular Proliferation and Differentiation
| Cell Type | Observed Effect | Mechanism/Key Genes Modulated |
|---|---|---|
| Malignant Melanoma Cells | Inhibition of proliferation. nih.govmdpi.com | Increased cell doubling time. mdpi.com |
| Myeloid Leukemia Cells (HL60) | Induction of differentiation towards macrophages; G1/G0 cell cycle arrest. nih.govmdpi.com | Increased expression of p21. mdpi.com |
| Prostate Cancer Cells (PC-3) | Modest inhibition of proliferation in vivo. nih.gov | Downregulation of C-MYC. mdpi.com |
| Colon Carcinoma Cells | Inhibition of proliferation and induction of differentiation. mdpi.com | Antagonism of Wnt/β-catenin signaling; inhibition of EMT. mdpi.com |
| Skeletal Muscle Satellite Cells | Promotion of myogenic differentiation and myotube formation. nih.gov | Increased expression of MYOD, MYOG; decreased Myostatin (MSTN). nih.gov |
Interactions with Sulfate Homeostasis and Ion Transport
While vitamin D is renowned for its regulation of calcium and phosphate, emerging evidence demonstrates its critical role in the homeostasis of sulfate, the fourth most abundant anion in the body. nih.govphysiology.org This function is primarily executed in the kidney through the regulation of the sodium-sulfate cotransporter, NaSi-1 (encoded by the SLC13A1 gene). physiology.orgnih.gov
The active form of vitamin D transcriptionally upregulates the NaSi-1 transporter. nih.gov Studies have identified a vitamin D responsive element (VDRE) in the promoter region of the NaSi-1 gene, confirming a direct genomic mechanism of control. nih.gov The physiological significance of this regulation has been demonstrated in vivo using mice lacking a functional VDR (VDR knockout mice). These mice exhibit significant disruptions in sulfate homeostasis, which are notably independent of the effects on calcium metabolism. nih.govphysiology.orgresearchgate.net Even when calcium levels in these mice are normalized through diet, the defects in sulfate regulation persist, highlighting a distinct physiological pathway. nih.govresearchgate.net
In addition to its specific role in sulfate transport, ergocalciferol's active metabolites contribute to the broader regulation of ion transport, primarily calcium and phosphate. This classical function involves promoting the absorption of these minerals from the small intestine and their reabsorption by the renal tubules, which is essential for bone mineralization and various metabolic processes. nih.gov
Table 2: Research Findings on the Role of the Vitamin D Receptor (VDR) in Sulfate Homeostasis
| Parameter | Finding in VDR Knockout (KO) Mice vs. Wild-Type | Reference |
|---|---|---|
| Renal NaSi-1 Expression | Reduced by 72% in VDR KO mice. | nih.govphysiology.orgresearchgate.net |
| Intestinal NaSi-1 Expression | No significant change observed. | nih.govphysiology.orgresearchgate.net |
| Serum Sulfate Concentration | Reduced by 50% in VDR KO mice. | nih.govphysiology.orgphysiology.org |
| Urinary Sulfate Excretion | Increased by 42% in VDR KO mice. | nih.govphysiology.orgphysiology.org |
| Skeletal Sulfated Proteoglycans | Reduced by 45% in VDR KO mice. | nih.govresearchgate.net |
| Hepatic Glutathione | Reduced by 18% in VDR KO mice. | nih.govresearchgate.net |
Investigations into Extraskeletal Physiological Functions
The discovery of the VDR in a multitude of tissues beyond the skeleton, intestine, and kidneys has broadened the understanding of vitamin D's physiological scope. medcraveonline.comoup.com These extraskeletal functions are diverse and include the modulation of the immune system, muscle function, and cardiovascular health. oup.comindexcopernicus.com
One of the most extensively studied extraskeletal roles of vitamin D is its function as an immunomodulator. nih.govnih.gov Key cells of both the innate and adaptive immune systems, including T-cells, B-cells, macrophages, and dendritic cells, express the VDR. nih.govfrontiersin.org Furthermore, some of these cells can locally synthesize the active vitamin D hormone, allowing for autocrine and paracrine signaling within the immune microenvironment. nih.gov Generally, vitamin D promotes a more tolerogenic and anti-inflammatory immune state. It can suppress the proliferation of pro-inflammatory Th1 cells, facilitate the induction of T regulatory cells, and inhibit B-cell differentiation and immunoglobulin secretion. nih.govmdpi.com In the innate immune system, it enhances the antimicrobial activity of macrophages. nih.gov
Observational studies have linked poor vitamin D status to a higher incidence of various conditions, including autoimmune diseases and cardiovascular issues, suggesting a protective role. indexcopernicus.comnih.gov The widespread expression of the VDR indicates that active metabolites of ergocalciferol likely participate in a broad range of physiological processes that are subjects of ongoing research. oup.com
Table 3: Summary of Immunomodulatory Effects of Active Vitamin D
| Immune Cell Type | Effect of Active Vitamin D | Reference |
|---|---|---|
| T-Lymphocytes | Suppresses proliferation; shifts from Th1 (pro-inflammatory) to Th2 (anti-inflammatory) phenotype; facilitates induction of T regulatory cells. | nih.govmdpi.com |
| B-Lymphocytes | Inhibits proliferation, differentiation, and immunoglobulin secretion. | nih.govmdpi.com |
| Macrophages | Enhances antimicrobial peptide production (e.g., cathelicidin); promotes differentiation. | scispace.comnih.gov |
| Dendritic Cells | Inhibits maturation and IL-12 expression, leading to reduced T-cell activation and promoting a tolerogenic state. | frontiersin.org |
Advanced Analytical Methodologies for Ergocalciferol Hydrogen Sulfate Research
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification and Characterization
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of vitamin D metabolites, including their sulfated forms, due to its high sensitivity and specificity. nih.govsigmaaldrich.comchromatographyonline.comresearchgate.net This technique allows for the precise measurement of ergocalciferol (B368823) hydrogen sulfate (B86663), distinguishing it from other vitamin D analogs and endogenous interferences.
The analysis of ergocalciferol hydrogen sulfate in biological fluids such as serum, plasma, and breast milk requires robust sample preparation to remove interfering substances like proteins and phospholipids, which can cause significant matrix effects. nih.gov Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For instance, a protocol might involve protein precipitation with a solvent like acetonitrile, followed by SPE for further cleanup. nih.gov
Matrix effects, such as ion suppression or enhancement in the mass spectrometer's ion source, are a major challenge in LC-MS/MS analysis. nih.gov These effects can lead to inaccurate quantification. To mitigate this, chromatographic separation is optimized to separate the analyte from co-eluting matrix components. nih.gov Furthermore, the use of isotopically labeled internal standards is a crucial strategy to compensate for matrix effects. nih.govtandfonline.com
| Sample Preparation Technique | Principle | Application in Vitamin D Sulfate Analysis | Reference |
| Protein Precipitation | Removal of proteins using organic solvents (e.g., acetonitrile, methanol) or acids. | Initial cleanup step for serum and plasma samples to release protein-bound metabolites. | nih.gov |
| Liquid-Liquid Extraction (LLE) | Separation of compounds based on their differential solubilities in two immiscible liquid phases. | Extraction of vitamin D metabolites from aqueous matrices into an organic solvent. | nih.gov |
| Solid-Phase Extraction (SPE) | Selective retention of analytes on a solid sorbent, followed by elution with a suitable solvent. | Further purification of the sample extract to remove interfering substances before LC-MS/MS analysis. | nih.gov |
Achieving high-resolution chromatographic separation is critical for distinguishing ergocalciferol hydrogen sulfate from its isomers and other sulfated vitamin D metabolites, such as cholecalciferol sulfate (vitamin D3 sulfate). Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.gov The choice of the stationary phase, such as C18 columns, and the mobile phase composition are optimized to achieve the necessary separation. nist.gov Gradient elution, where the mobile phase composition is changed during the chromatographic run, is often used to improve the resolution of complex mixtures of metabolites.
Due to the low physiological concentrations of ergocalciferol hydrogen sulfate, highly sensitive detection methods are required. Tandem mass spectrometry, particularly with electrospray ionization (ESI), is well-suited for this purpose. A comparative evaluation has shown that the ionization efficiencies of underivatized forms in negative ion mode ESI are superior for sulfated vitamin D compounds. nih.govresearchgate.net
For quantification, multiple reaction monitoring (MRM) is the most common acquisition mode. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process significantly reduces background noise and enhances sensitivity, allowing for the detection of trace levels of the analyte. chromatographyonline.com Detection limits for sulfated vitamin D forms have been reported in the femtomole range. nih.govresearchgate.net
| Parameter | Description | Significance in Ergocalciferol Hydrogen Sulfate Analysis | Reference |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode. | Provides superior ionization efficiency for underivatized sulfated vitamin D compounds. | nih.govresearchgate.net |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). | Ensures high selectivity and sensitivity for detecting trace levels by monitoring specific precursor-to-product ion transitions. | chromatographyonline.com |
| Detection Limits | The lowest amount of an analyte that can be reliably detected. | Achievable in the femtomole range, which is necessary for measuring endogenous levels of sulfated vitamin D. | nih.govresearchgate.net |
The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in LC-MS/MS. tandfonline.comnih.gov An ideal internal standard for ergocalciferol hydrogen sulfate would be its deuterated or ¹³C-labeled analog. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. tandfonline.com
Isotopically labeled internal standards are added to the sample at the beginning of the preparation process. nih.gov They co-elute with the analyte and experience similar matrix effects and variations in instrument response. tandfonline.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, accurate and precise quantification can be achieved, as this ratio corrects for any analytical variability. nih.govtandfonline.com
Enzymatic Hydrolysis Approaches for Total Conjugated Vitamin D Metabolite Assessment
To assess the total concentration of conjugated vitamin D metabolites, including ergocalciferol hydrogen sulfate, an enzymatic hydrolysis step can be employed prior to analysis. nih.govendocrine-abstracts.orgnih.gov This approach involves treating the sample with enzymes that cleave the sulfate or glucuronide bond, converting the conjugated metabolites back to their unconjugated forms.
Challenges in Accurate Quantification of Water-Soluble Vitamin D Sulfates
The accurate quantification of water-soluble vitamin D sulfates like ergocalciferol hydrogen sulfate is fraught with challenges. A primary difficulty is the lack of commercially available analytical standards for all sulfated metabolites, which hinders method development and validation. nih.govresearchgate.net
Furthermore, the hydrophilic nature of these compounds can make their extraction from biological matrices less efficient with traditional methods designed for lipophilic vitamin D forms. researchgate.net The potential for cross-reactivity with other structurally similar metabolites in less specific analytical methods also poses a risk of overestimation. mdpi.com The high degree of variability in results between different laboratories and methods highlights the need for standardization in the analysis of these compounds. mdpi.comnih.govresearchgate.net Additionally, the low endogenous concentrations of some sulfated metabolites require highly sensitive instrumentation that may not be available in all clinical or research laboratories. mdpi.com
Comparative Evaluation of Assay Sensitivity and Specificity in Metabolomics
The accurate quantification of ergocalciferol hydrogen sulfate, also known as Vitamin D2 sulfate, within the complex milieu of the human metabolome presents significant analytical challenges. As a water-soluble metabolite of Vitamin D2, its study is crucial for a comprehensive understanding of vitamin D metabolism. However, its low circulating concentrations and structural similarity to other vitamin D metabolites necessitate highly sensitive and specific analytical methodologies. In the context of metabolomics, where the simultaneous measurement of thousands of molecules is performed, the ability to distinguish and accurately measure specific compounds like this compound is paramount.
The primary analytical technique that has demonstrated the requisite sensitivity and specificity for research on this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.goviiarjournals.org This method has become the preferred technique for the rapid and accurate quantification of vitamin D and its metabolites. nih.govnih.gov
A highly sensitive and specific LC-MS/MS method has been developed for the simultaneous quantification of four sulfated forms of vitamin D, including Vitamin D2-sulfate (D2-S), Vitamin D3-sulfate (D3-S), 25-hydroxyvitamin D2-sulfate (25(OH)D2-S), and 25-hydroxyvitamin D3-sulfate (25(OH)D3-S). nih.govresearchgate.net This methodology involves a simple protein precipitation for sample preparation, followed by chromatographic separation to minimize ion suppression effects from the biological matrix. uq.edu.au For accurate quantification, isotopically labeled analogues of each compound are used as internal standards, which is a critical step to correct for matrix effects and variations during sample processing. nih.govuq.edu.au
A key finding in the development of these methods was the comparative evaluation of ionization techniques. Research showed that the ionization efficiencies of underivatized sulfated vitamin D forms in negative ion mode electrospray ionization (ESI) are superior to those of derivatized forms using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in positive ion mode ESI. nih.govresearchgate.net While derivatization is often used to enhance the sensitivity of vitamin D analysis, for the sulfated conjugates, the inherent charge of the sulfate group allows for excellent sensitivity in negative mode without this extra step. annexpublishers.com
The table below summarizes the performance characteristics of a validated LC-MS/MS method for the analysis of this compound and related compounds in human biological fluids.
| Analyte | Detection Limit (fmol) | Repeatability (RSD %) | Recovery (%) |
| This compound | 0.20 - 0.28 | 2.8 - 10.2 | 81.1 - 102 |
| Vitamin D3 sulfate | 0.20 - 0.28 | 2.8 - 10.2 | 81.1 - 102 |
| 25(OH)D2 sulfate | 0.20 - 0.28 | 2.8 - 10.2 | 81.1 - 102 |
| 25(OH)D3 sulfate | 0.20 - 0.28 | 2.8 - 10.2 | 81.1 - 102 |
| Data sourced from a study on the determination of four sulfated Vitamin D compounds in human biological fluids. nih.govuq.edu.au |
In contrast to LC-MS/MS, traditional immunoassays, which are widely used for the measurement of major vitamin D metabolites like 25-hydroxyvitamin D, face significant limitations in the context of metabolomics research for specific compounds like this compound. nih.gov Immunoassays are subject to matrix interferences and, crucially, often exhibit cross-reactivity. amegroups.org An antibody designed for one metabolite may bind to structurally similar compounds, leading to a lack of specificity and inaccurate results. scispace.com For instance, the ability of various immunoassays to equally detect 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 is highly variable, a problem that would be magnified when trying to measure the less abundant sulfated forms. nih.gov
The high specificity of LC-MS/MS allows it to differentiate between various vitamin D metabolites, including the C3-beta epimer of 24,25(OH)₂D, which is crucial for accurate metabolic profiling. nih.gov This level of specificity is generally not achievable with immunoassays. amegroups.org
The following table provides a comparative evaluation of LC-MS/MS and immunoassays for the analysis of low-abundance metabolites like this compound in a metabolomics context.
| Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Immunoassays |
| Sensitivity | Very high; capable of detecting compounds at femtomole levels. nih.gov | Variable; generally lower sensitivity compared to LC-MS/MS, may be insufficient for low-abundance metabolites. nih.govnih.gov |
| Specificity | Very high; can distinguish between structurally similar isomers and isobars through chromatographic separation and mass-to-charge ratio detection. iiarjournals.orgnih.gov | Moderate to low; prone to cross-reactivity with other metabolites, which can lead to overestimation. amegroups.orgnih.gov |
| Multiplexing | High; capable of measuring hundreds to thousands of metabolites in a single run. nih.gov | Limited; typically designed to measure a single analyte or a small panel of related molecules. |
| Accuracy | High; use of stable isotope-labeled internal standards allows for precise correction of matrix effects. uq.edu.au | Variable; can be affected by matrix interferences and lack of standardization between different assay kits. scispace.comheartlandassays.com |
| Throughput | Moderate; sample preparation and analysis time per sample can be longer than immunoassays. labcorp.com | High; automated platforms allow for rapid analysis of a large number of samples. scispace.com |
Clinical Investigations and Biological Significance of Circulating Ergocalciferol Hydrogen Sulfate
Distribution and Concentrations in Human Biological Fluids
The development of highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) has enabled the quantification of sulfated vitamin D compounds in various human biological fluids. nih.gov These methods have overcome previous limitations, allowing for the specific measurement of vitamin D2 sulfate (B86663) (D2-S) and its hydroxylated form, 25-hydroxyvitamin D2 sulfate (25(OH)D2-S). uq.edu.au
Studies utilizing these advanced analytical techniques have successfully identified and quantified this compound in human serum and breast milk. nih.gov Research by Gomes et al. reported the mean concentration of endogenous this compound in human serum to be 0.50 nM. researchgate.net The same study also quantified other sulfated metabolites, providing a clearer picture of the circulating profile of these water-soluble vitamin D forms. researchgate.net The ability to measure these compounds is a crucial first step in understanding their potential as biomarkers or their role in vitamin D metabolism. uq.edu.au
The table below summarizes the reported concentrations of ergocalciferol (B368823) hydrogen sulfate and a related metabolite in human serum from a key study in the field.
| Compound Name | Abbreviation | Mean Concentration (nM) researchgate.net | Biological Fluid |
|---|---|---|---|
| Ergocalciferol Hydrogen Sulfate (this compound) | D2-S | 0.50 | Human Serum |
| 25-Hydroxythis compound | 25(OH)D2-S | 1.5 | Human Serum |
Implications for Vitamin D Status Assessment and Interpretation
A critical aspect of this compound is its biological activity. Research indicates that sulfated vitamin D metabolites are biologically inactive in the classical sense. youtube.com Specifically, vitamin D sulfate cannot bind to the vitamin D receptor (VDR), the key mediator of the genomic effects of vitamin D on calcium metabolism and other physiological processes. youtube.com This lack of binding means that this compound does not directly contribute to the functions typically associated with vitamin D, such as calcium transport. Studies on the analogous vitamin D3 sulfate have shown it possesses less than 5% of the activity of vitamin D3 in mobilizing bone calcium and only about 1% of its ability to support bone calcification. nih.govresearchgate.net
This inherent inactivity is crucial for interpreting vitamin D status. While this compound contributes to the total pool of vitamin D compounds in the body, its presence does not reflect the amount of biologically active vitamin D available to tissues. Therefore, its concentration is not factored into standard clinical assessments of vitamin D sufficiency or deficiency. The potential for interference of various metabolites in different 25(OH)D assays is a recognized issue in laboratory medicine, highlighting the importance of using specific and accurate measurement techniques like LC-MS/MS. nih.govnih.gov
Observational Studies on Associations with Physiological and Pathological States
The biological inactivity of this compound, owing to its inability to bind the Vitamin D Receptor, profoundly influences its role in health and disease. youtube.com Consequently, there is a notable lack of observational studies directly linking circulating concentrations of this compound to specific physiological or pathological states. The research focus has remained on its non-sulfated precursors, which are converted into the active hormone 1,25-dihydroxyvitamin D.
The role of non-sulfated vitamin D (both D2 and D3) in skeletal health is well-established, primarily through its regulation of calcium and phosphorus homeostasis, which is essential for bone mineralization. nih.govnih.gov Numerous studies have linked low levels of 25-hydroxyvitamin D to an increased risk of osteoporosis, low bone mineral density (BMD), and fractures. nih.govnih.govelsevierpure.com
However, there are no direct observational studies correlating serum levels of ergocalciferol hydrogen sulfate with skeletal health metrics such as BMD or fracture risk. Based on mechanistic data, a direct effect is not expected. Studies on vitamin D3 sulfate have demonstrated its minimal potency in stimulating calcium transport and bone calcification, processes fundamental to skeletal health. nih.gov This strongly suggests that this compound is similarly inactive in bone metabolism, explaining the absence of research into its association with bone diseases.
The immune system is a major non-classical target for vitamin D. The active form of vitamin D modulates both innate and adaptive immunity, with Vitamin D Receptors being expressed on a wide variety of immune cells, including T-cells and B-cells. caringsunshine.comnih.govnih.gov Observational studies have frequently associated low 25(OH)D levels with increased susceptibility to infections and a higher prevalence of autoimmune conditions. nih.govnih.gov
In contrast, there is a scarcity of research investigating the relationship between ergocalciferol hydrogen sulfate and immune function. The immunomodulatory effects of vitamin D are dependent on binding to the VDR to regulate the transcription of target genes. nih.gov Since this compound does not bind to the VDR, it is not believed to possess the direct immunomodulatory activities of its non-sulfated counterparts. youtube.com As such, it has not been a focus of observational studies examining inflammatory markers or immune system function.
The vitamin D endocrine system is intricately linked with other hormonal pathways, most notably the regulation of parathyroid hormone (PTH). nih.gov Supplementation with ergocalciferol (D2) has been shown to effectively lower elevated PTH levels in various patient populations, including those with chronic kidney disease. nih.govovid.comoup.comnih.gov This effect is mediated by the conversion of ergocalciferol to its active, hydroxylated forms.
Currently, no observational studies have been published that assess the association between circulating ergocalciferol hydrogen sulfate levels and the status of endocrine systems or specific hormone concentrations. The established biological inactivity of sulfated vitamin D metabolites with respect to VDR-mediated pathways suggests a lack of direct interaction with systems like the parathyroid gland. youtube.com Therefore, its role, if any, in endocrine regulation remains undefined and is not a current focus of clinical investigation.
Evidence suggests that vitamin D plays a role in brain development and function. The Vitamin D Receptor is expressed in various brain regions, and studies in animal models have shown that non-sulfated ergocalciferol (vitamin D2) may enhance axon regeneration after injury. drugbank.comnih.gov Furthermore, vitamin D deficiency has been linked to cognitive dysfunction in some studies. nih.govmdpi.commdpi.com
There is no available research from observational studies on the association between ergocalciferol hydrogen sulfate and neurobiological or developmental outcomes. The neurotropic and neuroprotective effects of vitamin D are believed to be mediated through the VDR. nih.gov Given that this compound does not engage this receptor, it is not hypothesized to have a direct role in these processes. The potential for this metabolite to cross the blood-brain barrier or act as a local reservoir in the central nervous system is unknown and represents an area for future basic science research.
Inter-individual Variability in Circulating Sulfated Vitamin D2 Metabolites
The concentration of sulfated vitamin D2 metabolites, such as ergocalciferol hydrogen sulfate and 25-hydroxythis compound, is subject to significant variation among individuals. While direct research on the variability of these specific sulfated compounds is limited, the factors influencing the parent compound, ergocalciferol (vitamin D2), and its primary non-sulfated metabolite, 25-hydroxyergocalciferol (25(OH)D2), provide a framework for understanding potential sources of this variance. This variability is likely multifactorial, stemming from genetic predispositions, metabolic differences, and the presence of underlying health conditions.
Genetic Factors: Genetic polymorphisms in enzymes and proteins involved in the vitamin D metabolic pathway are a primary source of inter-individual variability. Genes that regulate the hydroxylation, transport, and catabolism of vitamin D can significantly impact the levels of all its metabolites.
Vitamin D Binding Protein (DBP): Variations in the gene encoding DBP, which transports vitamin D sterols in the circulation, can affect the bioavailability and half-life of vitamin D metabolites. nih.govnih.gov
Cytochrome P450 Enzymes: Polymorphisms in genes for cytochrome P450 enzymes, such as CYP2R1 (responsible for 25-hydroxylation) and CYP24A1 (which initiates catabolism), are known to influence circulating 25(OH)D levels. nih.gov It is plausible that the activity of sulfotransferase enzymes responsible for creating ergocalciferol hydrogen sulfate also varies genetically, thus contributing to different circulating concentrations.
Metabolic and Lifestyle Factors: An individual's metabolic state and lifestyle choices can profoundly affect vitamin D absorption and distribution, which in turn influences the substrate available for sulfation.
Obesity: Vitamin D is fat-soluble and can be sequestered in adipose tissue. Studies have shown that obesity is associated with a decreased bioavailability of vitamin D2, with peak serum concentrations after oral supplementation being inversely correlated with Body Mass Index (BMI). medicaljournals.semedicaljournals.se This sequestration reduces the amount of ergocalciferol available for conversion to its sulfated forms.
Malabsorption Syndromes: Conditions that impair fat absorption, such as cystic fibrosis, Crohn's disease, celiac disease, and cholestatic liver disease, significantly reduce the uptake of dietary vitamin D2. medicaljournals.se Research in adults with cystic fibrosis, for instance, has shown that standard high-dose ergocalciferol supplementation is often ineffective at raising serum 25(OH)D levels, highlighting the profound impact of malabsorption on vitamin D2 availability. nih.gov
Influence of Disease States: The presence of chronic illness, particularly diseases affecting the liver or kidneys, can alter vitamin D metabolism.
Liver Disease: Since the initial 25-hydroxylation of vitamin D2 occurs in the liver, hepatic dysfunction can impair the production of 25(OH)D2, the precursor to further sulfated and hydroxylated metabolites. nih.gov
Chronic Kidney Disease (CKD): The kidneys are central to vitamin D metabolism, primarily producing the active hormone 1,25-dihydroxyvitamin D. In CKD, the metabolic pathways are significantly altered. youtube.com While the direct impact on sulfation is not well-defined, studies show that vitamin D2 supplementation in CKD patients leads to different metabolic profiles compared to individuals with normal kidney function. youtube.com
The following table summarizes the key factors that likely contribute to inter-individual variability in circulating levels of sulfated vitamin D2 metabolites.
| Factor Category | Specific Factor | Potential Impact on Ergocalciferol Hydrogen Sulfate Levels |
| Genetic | Polymorphisms in Vitamin D Binding Protein (DBP) gene | Alters transport and bioavailability of vitamin D2 metabolites. nih.govnih.gov |
| Polymorphisms in Cytochrome P450 enzyme genes (e.g., CYP2R1, CYP24A1) | Affects the rate of hydroxylation and catabolism of vitamin D2, influencing the substrate pool for sulfation. nih.gov | |
| Metabolic | Obesity (High BMI) | Sequestration of vitamin D2 in adipose tissue reduces its availability for sulfation. medicaljournals.semedicaljournals.se |
| Malabsorption Syndromes (e.g., Cystic Fibrosis, Crohn's Disease) | Impaired intestinal absorption of dietary vitamin D2 drastically lowers the precursor supply. medicaljournals.senih.gov | |
| Disease States | Liver Disease | Reduced capacity for 25-hydroxylation, a key step in the metabolic pathway. nih.gov |
| Chronic Kidney Disease (CKD) | Altered metabolic and catabolic pathways for all vitamin D metabolites. youtube.com |
Biomarker Potential of Ergocalciferol Hydrogen Sulfate in Clinical Research
The potential of ergocalciferol hydrogen sulfate as a clinical biomarker is a developing area of research, contingent on the recent advancement of sensitive analytical methods capable of its quantification. medicaljournals.se Historically, the focus of clinical assessment has been on 25-hydroxyvitamin D [25(OH)D] as the primary indicator of vitamin D status. nih.gov However, the existence of water-soluble metabolites like ergocalciferol hydrogen sulfate opens new avenues for investigation.
While ergocalciferol hydrogen sulfate itself is not yet an established biomarker, studies on its parent compound, ergocalciferol, provide a basis for its potential clinical relevance. Supplementation with ergocalciferol has been shown to influence several important clinical biomarkers, suggesting that its metabolites could also hold diagnostic or prognostic value.
Association with Inflammatory and Metabolic Markers: Clinical trials have linked vitamin D2 supplementation to changes in biomarkers related to inflammation and glycemic control.
A meta-analysis of randomized controlled trials found that vitamin D2 administration was associated with a significant decrease in C-reactive protein (CRP), a key marker of inflammation, and a reduction in hemoglobin A1c (HbA1c), a marker for long-term glycemic control. nih.gov
These findings suggest that the vitamin D2 metabolic pathway is connected to inflammatory and metabolic processes. Investigating whether ergocalciferol hydrogen sulfate levels correlate more closely with these outcomes than its parent compounds could be a valuable research direction.
Role in Mineral and Bone Disorder: In the context of CKD, the regulation of vitamin D metabolism is intricately linked with mineral and bone disorder. The administration of ergocalciferol influences levels of Fibroblast Growth Factor 23 (FGF23), a hormone that regulates phosphate (B84403) and vitamin D metabolism and is a strong predictor of adverse outcomes in CKD. nih.gov High-dose ergocalciferol treatment has been shown to increase circulating FGF23. nih.gov The role of sulfated metabolites in this complex interplay is currently unknown but represents a significant knowledge gap. Exploring whether ergocalciferol hydrogen sulfate is involved in the signaling or clearance of these crucial hormones could yield novel biomarkers for CKD progression.
The clinical utility of ergocalciferol hydrogen sulfate as a biomarker remains largely unexplored. Its water-soluble nature may confer different pharmacokinetic and physiological properties compared to its lipid-soluble precursors, potentially offering a different or more stable window into certain biological processes. Future research is needed to measure this metabolite in various disease states and determine its correlation with clinical outcomes.
The table below lists established biomarkers that are known to be influenced by the administration of ergocalciferol (Vitamin D2), suggesting potential areas of investigation for its sulfated metabolite.
| Biomarker | Clinical Relevance | Relationship with Ergocalciferol (Vitamin D2) Administration |
| 25-hydroxyvitamin D (25(OH)D) | Primary indicator of overall vitamin D status. nih.gov | Increases with supplementation, though response is variable. consensus.app |
| C-Reactive Protein (CRP) | Non-specific marker of systemic inflammation. | Associated with a significant decrease. nih.gov |
| Hemoglobin A1c (HbA1c) | Marker of long-term glycemic control in diabetes. | Associated with a significant decrease. nih.gov |
| Parathyroid Hormone (PTH) | Key regulator of calcium and phosphate homeostasis. | Levels are modulated by changes in vitamin D status. |
| Fibroblast Growth Factor 23 (FGF23) | Regulator of phosphate and vitamin D; prognostic marker in CKD. | Levels increase following high-dose supplementation. nih.gov |
Emerging Research Areas and Future Trajectories for Ergocalciferol Hydrogen Sulfate Studies
Elucidation of Undefined Biological Activities and Physiological Roles
A primary focus of future research is to define the specific biological activities of vitamin D2 sulfate (B86663). Unlike its non-sulfated forms, vitamin D2 sulfate is generally considered to be biologically inert with respect to classical vitamin D functions, such as calcium regulation. Studies in rat models have shown that vitamin D2 3-beta-sulfate is ineffective at promoting calcium transport in the duodenum or mobilizing calcium from bone, except at extremely high doses. researchgate.net This contrasts with vitamin D2 3-beta-glucosiduronate, another conjugate, which showed activity, likely after being hydrolyzed to free vitamin D2. researchgate.net
The apparent lack of activity in calcium homeostasis has led researchers to question the physiological purpose of this sulfated metabolite. researchgate.net It has been suggested that sulfation might be a mechanism for excretion or detoxification. However, other hypotheses propose alternative, yet-to-be-defined roles. Some research points to the presence of various vitamin D sulfates, including D2-sulfate, in human serum, suggesting they may serve purposes beyond simple elimination. nih.gov Future investigations are needed to explore potential non-classical roles, such as in immune modulation, cell differentiation, or other metabolic processes, independent of the traditional vitamin D receptor-mediated pathways. patsnap.com
Development of Standardized Analytical Protocols for Comprehensive Vitamin D Metabolomics
A significant hurdle in understanding this compound is the analytical challenge of accurately measuring it and other metabolites. The field of vitamin D analysis has long faced difficulties with standardization, leading to high variability between different methods and laboratories. nih.govresearchgate.net The lipophilic nature of vitamin D, its tight binding to the vitamin D-binding protein (VDBP), and its very low circulating concentrations complicate measurement. nih.gov
Immunoassays, while easily automated, can suffer from cross-reactivity with structurally similar metabolites, leading to inaccuracies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is emerging as the gold standard, offering higher specificity and the ability to measure multiple vitamin D metabolites simultaneously. nih.govwho.intresearchgate.net However, even with LC-MS/MS, challenges remain, including the need for complex sample preparation to extract the metabolites. nih.gov
Specifically for sulfated metabolites, their increased water solubility requires modified analytical methods that may not be standard in routine vitamin D testing. nih.gov The development of robust, standardized, and widely accessible LC-MS/MS protocols is crucial for comprehensive vitamin D metabolomics. nih.govnist.gov Such advancements will enable researchers to accurately quantify this compound in various biological fluids and tissues, a necessary step to correlate its levels with physiological states and health outcomes. nih.govnih.gov
Reconciliation of In Vitro and In Vivo Activity Observations
A key area of investigation is the reconciliation of observations from laboratory (in vitro) studies with those from living organisms (in vivo). As noted, in vivo studies in rats demonstrated that this compound is largely biologically inert regarding calcium transport. researchgate.net This finding contradicts some earlier suggestions that sulfated vitamin D might possess significant biological potency. researchgate.net
Discrepancies between observational studies in humans and randomized controlled trials of vitamin D supplementation have also fueled debate. youtube.comsubstack.com While these discrepancies often relate to the non-sulfated forms, they highlight a broader challenge in vitamin D research: translating correlational data into causal mechanisms. Future studies must be designed to specifically test the effects of pure this compound both in vitro on various cell types and in vivo in animal models to clarify its true biological activity, or lack thereof. This will help determine if its primary role is simply as an inactive end-product or if it possesses subtle functions not captured by current experimental models.
Genetic Polymorphisms and Epigenetic Modifications Influencing Metabolism
An individual's vitamin D status is influenced not only by diet and sun exposure but also by their genetic makeup. nih.gov Genetic polymorphisms, or single nucleotide polymorphisms (SNPs), in genes related to the vitamin D pathway can affect the metabolism of all vitamin D forms, including the availability of vitamin D2 for sulfation. nih.gov Key genes involved in this pathway include:
CYP2R1: Encodes the primary enzyme that converts vitamin D to 25-hydroxyvitamin D. nih.govnih.gov
CYP27B1: Encodes the enzyme that produces the active form, 1,25-dihydroxyvitamin D. nih.govmdpi.com
CYP24A1: Encodes the enzyme responsible for catabolizing vitamin D metabolites. nih.govfrontiersin.org
GC: Encodes the vitamin D-binding protein (VDBP) that transports vitamin D metabolites in the blood. mdpi.comresearchgate.net
VDR: Encodes the vitamin D receptor, which mediates most of the hormone's genomic actions. nih.govfrontiersin.org
Variations in these genes can alter the efficiency of vitamin D conversion and transport, thereby influencing the substrate pool available for sulfation. mdpi.comresearchgate.net
Furthermore, epigenetic modifications, such as DNA methylation, add another layer of regulation. frontiersin.orgnih.gov The promoter regions of key vitamin D metabolism genes like CYP2R1, CYP27B1, and CYP24A1 can be silenced or have their expression altered by methylation, which in turn can affect vitamin D metabolite levels. frontiersin.orgnih.gov There is a recognized reciprocity between the vitamin D system and epigenetic mechanisms. frontiersin.orgresearchgate.net Future research will need to explore how these genetic and epigenetic factors specifically impact the sulfation pathway of ergocalciferol (B368823).
Longitudinal Cohort Studies on Long-Term Health Correlates
To date, there is a scarcity of large-scale, long-term observational studies that specifically track circulating levels of this compound and correlate them with health outcomes over time. Most existing cohort studies focus on the major circulating form, 25-hydroxyvitamin D. The lack of specific data on the sulfated metabolite means its potential role as a biomarker or its association with chronic diseases remains unknown.
Future research should incorporate the measurement of this compound in large, prospective cohort studies. This would allow scientists to investigate potential associations between its long-term levels and the incidence of various conditions, such as osteoporosis, cardiovascular disease, and autoimmune disorders. Such studies are critical to moving beyond mechanistic experiments and understanding the potential clinical relevance of this metabolite in human populations.
Comparative Efficacy Studies of Sulfated Vitamin D2 and Vitamin D3 Forms
The two primary forms of vitamin D, ergocalciferol (D2) and cholecalciferol (D3), differ slightly in their chemical structure. mdpi.com Most research indicates that vitamin D3 is more effective than vitamin D2 at raising and maintaining total serum 25-hydroxyvitamin D concentrations. healthline.comnih.govconsensus.app This difference in efficacy likely impacts the amount of substrate available for subsequent metabolic steps, including sulfation.
However, there is a significant lack of research directly comparing the biological activities of this compound and vitamin D3 sulfate. One study found that vitamin D3 sulfate, similar to D2 sulfate, has very low biological activity in stimulating calcium transport or mobilizing calcium from bone in rats. researchgate.net Future comparative studies are needed to confirm these findings and explore whether any subtle differences exist between the two sulfated forms in other potential biological systems. Understanding if they are handled differently by the body is essential for a complete picture of vitamin D metabolism.
Further Validation of the Metabolite Reservoir Hypothesis
One of the intriguing theories about sulfated vitamin D metabolites is that they may function as a storage reservoir. nih.gov The vitamin D-binding protein (DBP) binds most vitamin D metabolites in circulation, creating a large pool that is not immediately bioavailable. nih.gov According to the "free hormone hypothesis," it is the unbound fraction that enters cells to exert its biological effects. nih.gov In this context, DBP and its bound metabolites, including sulfated forms, could act as a circulating reservoir. nih.gov
Studies have detected vitamin D sulfates in human serum, sometimes at concentrations similar to or higher than their non-sulfated precursors, lending support to their potential physiological relevance. nih.govnih.gov However, the idea that this compound serves as a significant, usable reservoir of vitamin D2 requires more direct validation. Research is needed to determine whether this compound can be converted back to a biologically active form under certain physiological conditions.
Q & A
Basic Research Questions
Q. What are the key methodological challenges in quantifying Vitamin D2 sulfate in biological samples, and how can they be addressed?
- Answer : this compound's quantification requires highly sensitive assays due to its low endogenous concentrations and structural similarity to other vitamin D metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, but pre-analytical steps (e.g., sample deconjugation via sulfatase treatment) are critical to isolate the sulfate moiety . Validation parameters (e.g., recovery rates, matrix effects) must be rigorously reported to ensure reproducibility. For example, studies by Hollis et al. (1981) emphasized the need for internal standards like deuterated this compound to correct for ion suppression in serum matrices .
Q. How do experimental designs differ when studying the stability of this compound compared to non-sulfated forms like Vitamin D3?
- Answer : Stability studies must account for the sulfate group's susceptibility to hydrolysis under varying pH and temperature conditions. Accelerated degradation experiments (e.g., 40°C/75% relative humidity) are used to model shelf-life, with HPLC-UV or LC-MS monitoring degradation products. Unlike non-sulfated forms, this compound requires inert storage conditions (e.g., nitrogen-flushed vials) to prevent oxidation, as noted in studies comparing its instability to Vitamin D3 .
Q. What in vitro models are optimal for investigating this compound’s bioavailability and transport mechanisms?
- Answer : Caco-2 cell monolayers (a human intestinal epithelial model) are widely used to simulate absorption. Researchers should pre-treat cells with bile acid micelles to mimic intestinal solubilization. Concurrent measurement of basolateral transport and cellular uptake via radiolabeled tracers (e.g., ³H-Vitamin D2 sulfate) can differentiate passive diffusion from active transport. Studies by Reeve et al. (1982) demonstrated that sulfated forms exhibit lower permeability than non-sulfated analogs, necessitating longer incubation periods .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings about the efficacy of this compound versus non-sulfated forms in raising serum 25(OH)D levels?
- Answer : Contradictions often arise from variability in dosing regimens, baseline vitamin D status, and assay specificity. A meta-analysis approach (e.g., random-effects models) can pool data from heterogeneous studies while accounting for covariates like BMI and baseline 25(OH)D. For example, Holick et al. (2008) reported comparable efficacy between D2 and D3 in short-term studies, but long-term trials (>12 weeks) show D3’s superiority, likely due to differences in half-life and tissue distribution . Sensitivity analyses should test for confounding factors like seasonal sunlight exposure .
Q. What experimental strategies can elucidate the role of this compound in tissue-specific sulfotransferase activity?
- Answer : Isotopic tracer studies (e.g., ³⁵S-labeled sulfate) combined with tissue microsomal fractions can map sulfation activity. RNA interference (siRNA) knockdown of sulfotransferases (e.g., SULT2A1 in the liver) in cell models can isolate enzymatic contributions. Advanced techniques like spatial transcriptomics may localize enzyme expression in tissues (e.g., skin vs. liver), addressing gaps in current metabolic pathway models .
Q. How should longitudinal studies be designed to assess this compound’s impact on bone mineral density (BMD) in at-risk populations?
- Answer : Longitudinal designs must include dual-energy X-ray absorptiometry (DXA) scans at baseline and annual intervals, with covariates adjusted for calcium intake, parathyroid hormone (PTH), and renal function. Stratified randomization by baseline 25(OH)D sulfate levels ensures subgroup comparability. A 2022 cross-sectional study highlighted the need for ≥3-year follow-ups to detect BMD changes, as shorter trials risk Type II errors due to slow bone turnover .
Q. What statistical methods are recommended for analyzing nonlinear relationships between this compound and inflammatory biomarkers?
- Answer : Fractional polynomial regression or spline models can capture nonlinear dose-response curves. For instance, a study on CRP levels may reveal threshold effects where this compound’s anti-inflammatory action is significant only above 30 nmol/L. Bootstrapping (≥1,000 iterations) validates confidence intervals in small-sample studies, as seen in trials analyzing cytokine profiles .
Methodological Guidance for Research Synthesis
Q. How can systematic reviews address heterogeneity in this compound intervention studies?
- Answer : Apply PRISMA guidelines with strict inclusion criteria (e.g., RCTs using standardized assays). Subgroup analyses by participant age, dosage, and comorbidity status (e.g., CKD patients) reduce heterogeneity. The Cochrane Handbook recommends GRADE criteria to evaluate evidence quality, downgrading studies with high attrition bias or unblinded designs .
Q. What translational research gaps exist in linking preclinical this compound findings to clinical outcomes?
- Answer : Preclinical models often use supraphysiological doses irrelevant to human dosing. Researchers should adopt physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans. Additionally, clinical trials must measure tissue-specific sulfate concentrations (e.g., adipose tissue biopsies) rather than relying solely on serum levels, as highlighted in bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
